Physicochemical Properties of 1,3,4-Trimethyl-2-Imidazolidinone: A Technical Guide
Physicochemical Properties of 1,3,4-Trimethyl-2-Imidazolidinone: A Technical Guide
The following technical guide details the physicochemical profile, synthesis, and applications of 1,3,4-trimethyl-2-imidazolidinone (TMI). This guide is structured to serve researchers requiring a high-boiling, polar aprotic solvent with superior low-temperature characteristics compared to its pervasive homolog, 1,3-dimethyl-2-imidazolidinone (DMI).
Executive Summary
1,3,4-trimethyl-2-imidazolidinone (CAS: 24044-24-4), often abbreviated as TMI or 1,3,4-TMI , is a cyclic urea derivative functioning as a polar aprotic solvent.[1] Structurally, it is the C4-methylated homolog of the industry-standard solvent DMI (1,3-dimethyl-2-imidazolidinone).
While DMI is widely utilized for its ability to solvate inorganic cations and accelerate nucleophilic reactions, it suffers from a relatively high melting point (~8.2 °C), which risks solidification during cryogenic quenching or winter transport. TMI solves this thermodynamic limitation. The introduction of a methyl group at the C4 position breaks the molecular symmetry, disrupting crystal lattice packing and depressing the melting point to -34 °C . This makes TMI the solvent of choice for low-temperature organometallic chemistries where high polarity and liquid phase stability are required simultaneously.
Molecular Architecture & Stereochemistry
The efficacy of TMI as a solvent stems from its specific molecular geometry. Unlike linear ureas (e.g., tetramethylurea), the cyclic structure of TMI forces the nitrogen lone pairs into a fixed orientation, maximizing the dipole moment and electron density at the carbonyl oxygen.
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Core Scaffold: Five-membered imidazolidinone ring.[2]
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Substitution Pattern: Methyl groups at N1, N3, and C4.
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Chirality: The C4 carbon is a stereogenic center. Commercial TMI is typically supplied as a racemate , though the asymmetry is the primary driver for its depressed melting point compared to the achiral DMI.
Diagram 1: Structural Comparison & Solvation Logic
The following diagram illustrates the structural relationship between DMI and TMI, highlighting the steric influence of the C4-methyl group.
Figure 1: The C4-methylation of the imidazolidinone ring disrupts crystal packing, significantly lowering the melting point while retaining high boiling stability.
Physicochemical Profile
The following data consolidates experimental values derived from patent literature and chemical property databases. TMI exhibits a liquid range of over 260°C, distinguishing it from many other polar aprotic solvents.
Table 1: Comparative Properties (TMI vs. DMI)
| Property | 1,3,4-Trimethyl-2-imidazolidinone (TMI) | 1,3-Dimethyl-2-imidazolidinone (DMI) | Relevance |
| CAS Number | 24044-24-4 | 80-73-9 | Identity verification. |
| Molecular Weight | 128.17 g/mol | 114.15 g/mol | Stoichiometric calculations. |
| Physical State | Liquid | Liquid (solidifies < 8°C) | Process handling. |
| Melting Point | -34 °C [1] | 8.2 °C | Critical Differentiator: TMI remains liquid in freezers. |
| Boiling Point | 225–227 °C [1] | 224–226 °C | High thermal stability for reflux. |
| Density | 1.032 g/mL (at 23°C) [1] | 1.056 g/mL (at 25°C) | Volumetric dosing. |
| Solubility | Miscible with water, alcohols, aromatics | Miscible with water, alcohols, aromatics | Universal solvent capabilities. |
| Dipole Moment | High (Est. ~4.0 D) | 4.05 D | Strong cation solvation. |
Technical Insight: The density of TMI is slightly lower than DMI (1.032 vs 1.056). This is attributed to the increased molar volume introduced by the additional methyl group, which slightly decreases the packing efficiency in the liquid phase.
Solvation Thermodynamics & Mechanism
TMI acts as a Lewis Base . The methyl groups on N1 and N3 prevent hydrogen bonding, making the carbonyl oxygen a "naked" electron donor.
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Cation Solvation: TMI strongly solvates cations (Li+, Na+, K+) through the carbonyl oxygen. This separates ion pairs, creating "naked anions" (e.g., F-, CN-, OH-) with significantly enhanced nucleophilicity.
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Reaction Acceleration: In SN2 reactions, the rate enhancement in TMI is comparable to HMPA (Hexamethylphosphoramide) but without the severe carcinogenicity associated with phosphor amides.
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Stability: The cyclic urea ring is resistant to strong bases and nucleophiles, making TMI suitable for alkylation, amidation, and organometallic coupling reactions.
Synthesis & Purification Protocol
The synthesis of TMI follows a "Green Chemistry" pathway utilizing carbon dioxide rather than toxic phosgene. This protocol, adapted from industrial patent methodologies [1], ensures high atom economy.
Experimental Workflow
Precursors:
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Substrate: N,N'-Dimethyl-1,2-propanediamine (1,2-bismethylaminopropane).
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Carbonyl Source: Carbon Dioxide (CO2).
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Catalyst: Aluminum Silicate (52% SiO2 / 48% Al2O3).
Protocol:
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Setup: Use a continuous flow reactor or a high-pressure autoclave.
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Reaction: Introduce N,N'-Dimethyl-1,2-propanediamine and CO2 at a molar ratio of 1:1.2.
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Conditions: Heat to 200–230 °C under pressure (approx. 50–100 bar) to facilitate ring closure.
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Dehydration: The reaction releases water. Continuous removal of water shifts the equilibrium toward the cyclic urea.
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Purification (Distillation):
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Fraction 1: Water and unreacted amine (Atmospheric pressure).
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Fraction 2: Pure TMI (Vacuum distillation).
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Target: Collect fraction boiling at 123–125 °C at 50 mbar (extrapolated) or 225°C at atm .
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Diagram 2: Synthesis Pathway
Figure 2: The atom-economical synthesis of TMI via the condensation of diamine and CO2.
Applications in Drug Development
TMI is particularly valuable in the synthesis of Active Pharmaceutical Ingredients (APIs) where standard solvents fail due to viscosity or freezing issues.
A. Low-Temperature Lithiation
Many C-C bond-forming reactions require lithiated intermediates (e.g., n-BuLi) at -78 °C.
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Problem: DMI freezes at 8 °C; DMSO freezes at 19 °C.
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TMI Solution: TMI remains liquid at -34 °C and can be supercooled further in mixtures. It effectively solvates lithium aggregates, increasing the reactivity of the organolithium species without freezing out of the solution.
B. Nucleophilic Fluorination
The introduction of fluorine into drug scaffolds often uses KF or CsF. TMI's high dielectric constant dissociates these salts, creating "naked" fluoride ions that are highly reactive for Halex (Halogen Exchange) reactions.
C. Polymer Solvent
TMI is cited in the production of modified diene rubbers and acetylenic diols [2, 3], serving as a polymerization medium that solubilizes both the monomer and the growing polymer chain, preventing premature precipitation.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for TMI is less abundant than DMI, structural homology mandates a conservative safety approach.
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Hazard Classification (Inferred from DMI):
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Reproductive Toxicity: Presumed Repr. 1B (May damage fertility or the unborn child).
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Skin Absorption: High permeability. TMI can carry dissolved toxins through the skin barrier.
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Eye Damage: Risk of serious eye irritation.
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Handling Protocol:
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Engineering Controls: Handle strictly within a fume hood.
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PPE: Butyl rubber gloves are recommended (Nitrile may offer insufficient breakthrough time for cyclic ureas).
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Waste: Segregate as non-halogenated organic solvent waste. Do not dispose of down the drain.
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References
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Preparation of N,N'-dialkyl substituted cyclic urea derivatives. US Patent 4,897,480. Google Patents. Link
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Method for producing acetylenic diol compound. JP Patent 2002356451A. Google Patents. Link
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Modified diene rubbers. US Patent Application 20250115702. Google Patents. Link
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1,3,4-trimethyl-2-imidazolidinone Compound Summary. PubChem. Link
